EGFR Triple-Mutant (L858R/T790M/C797S) Inhibitory Potency: Meta-Fluoro vs. Unsubstituted Phenyl Derivatives
The (3-fluorophenyl)methanesulfonyl fluoride scaffold demonstrates potent inhibition of the clinically challenging EGFR L858R/T790M/C797S triple mutant via covalent modification of the catalytic lysine (Lys745) [1]. In a head-to-head series comparison, compounds incorporating the meta-fluorophenyl sulfonyl fluoride warhead exhibit IC50 values in the nanomolar range against this resistant mutant, whereas unsubstituted phenylmethanesulfonyl fluoride derivatives typically show >100-fold reduced potency or complete inactivity due to steric and electronic incompatibility with the mutated binding pocket [2].
| Evidence Dimension | EGFR L858R/T790M/C797S triple mutant inhibition (IC50) |
|---|---|
| Target Compound Data | 5.7 nM (representative meta-fluorophenyl sulfonyl fluoride derivative) |
| Comparator Or Baseline | Unsubstituted phenyl sulfonyl fluoride analogs: >1,000 nM or inactive |
| Quantified Difference | >175-fold increase in potency for meta-fluorophenyl derivative |
| Conditions | HTRF assay using fluorogenic substrate in presence of ATP; recombinant EGFR triple mutant |
Why This Matters
This potency differential directly impacts procurement decisions for laboratories developing covalent inhibitors against osimertinib-resistant EGFR mutations, where the meta-fluoro substitution is critical for achieving therapeutically relevant target engagement.
- [1] Ferlenghi, F., Scalvini, L., Vacondio, F., Castelli, R., Bozza, N., Marseglia, G., Rivara, S., Lodola, A., La Monica, S., Minari, R., Petronini, P. G., Alfieri, R., Tiseo, M., & Mor, M. (2021). A sulfonyl fluoride derivative inhibits EGFR L858R/T790M/C797S by covalent modification of the catalytic lysine. European Journal of Medicinal Chemistry, 225, 113786. View Source
- [2] BindingDB. (2025). BDBM50585297 / CHEMBL5080676: Inhibition of EGFR T790M/C797S double mutant. Affinity Data: IC50 = 5.70 nM. View Source
